2-Bromo-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-nitropyrimidine is an organic compound with the molecular formula C4H2BrN3O2 . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It is also used in the synthesis of 2-pyridyl analogs .
Synthesis Analysis
The synthesis of 2-Bromo-5-nitropyrimidine involves the use of 2-amino-5-bromopyridine as a starting material . The reaction involves the oxidation of 2-amino-5-bromopyridine with hydrogen peroxide in the presence of a catalyst . The reaction is carried out under controlled temperature conditions and the product is obtained after cooling, filtration, and drying .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-nitropyrimidine has been studied using various spectroscopic techniques . The vibrational frequencies of the molecule were obtained by DFT/B3LYP calculations employing a 6-311++G (d, p) basis set . These theoretical results were compared with experimental FT-IR and FT-Raman spectral data .
Chemical Reactions Analysis
2-Bromo-5-nitropyrimidine has been used in various chemical reactions. For instance, it was used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It was also used in the synthesis of 2-pyridyl analogs .
Scientific Research Applications
-
Preparation of boc-protected (piperazin-1-ylmethyl)biaryls : This compound has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
-
Synthesis of 2-pyridyl analogs : It has also been used in the synthesis of 2-pyridyl analogs .
-
Preparation of boc-protected (piperazin-1-ylmethyl)biaryls : This compound has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .
-
Synthesis of 2-pyridyl analogs : It has also been used in the synthesis of 2-pyridyl analogs .
Safety And Hazards
2-Bromo-5-nitropyrimidine is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful if swallowed and causes skin and eye irritation . It may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance .
properties
IUPAC Name |
2-bromo-5-nitropyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3O2/c5-4-6-1-3(2-7-4)8(9)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZZMWXCPNGVNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660056 |
Source
|
Record name | 2-Bromo-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitropyrimidine | |
CAS RN |
1210824-80-8 |
Source
|
Record name | 2-Bromo-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.